(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound exhibits a distinctive reactivity pattern in chemical synthesis, particularly in the formation of benzoxazoles. For instance, a reaction involving N-nitro-O-(4-nitrophenyl)hydroxylamine with nitriles in the presence of phosphorus pentoxide results in the formation of 2-R-5-nitro-1,3-benzoxazoles, showcasing the compound's role in generating novel benzoxazole derivatives through specific reaction pathways (Klenov et al., 2011).
Electro-Optical and Charge-Transport Properties
- The compound's structural, electro-optical, and charge-transport properties were extensively analyzed using quantum chemical methods. The study offers insights into the compound's molecular geometry, absorption and fluorescence wavelengths, and charge-transfer behavior, indicating its potential application in electronic materials and photonics (Irfan et al., 2015).
Material Science and Photonics
- The photophysical properties of derivatives of the compound, such as (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, were studied in various solvents, showcasing its potential application in material science, particularly in the design of materials with specific optical properties. The solvatochromic effects observed in these studies underline the compound's relevance in understanding solvent interactions and designing materials for photonics (Kumari et al., 2017).
Crystallography and Molecular Interactions
- The compound has been pivotal in crystallography studies, aiding in understanding molecular interactions and the structural intricacies of various derivatives. For instance, the study of the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid revealed their supramolecular structures, contributing to the broader understanding of molecular conformations and interactions (Trujillo-Ferrara et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGLLDFKCXGJGX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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